3-{(Z)-[2-(2-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]methyl}phenyl acetate
CAS No.:
Cat. No.: VC15557626
Molecular Formula: C19H12BrN3O3S
Molecular Weight: 442.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H12BrN3O3S |
|---|---|
| Molecular Weight | 442.3 g/mol |
| IUPAC Name | [3-[(Z)-[2-(2-bromophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]phenyl] acetate |
| Standard InChI | InChI=1S/C19H12BrN3O3S/c1-11(24)26-13-6-4-5-12(9-13)10-16-18(25)23-19(27-16)21-17(22-23)14-7-2-3-8-15(14)20/h2-10H,1H3/b16-10- |
| Standard InChI Key | VHZPCGJYQUMPBY-YBEGLDIGSA-N |
| Isomeric SMILES | CC(=O)OC1=CC=CC(=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2 |
| Canonical SMILES | CC(=O)OC1=CC=CC(=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Br)S2 |
Introduction
Molecular Identification and Structural Characterization
3-{(Z)-[2-(2-bromophenyl)-6-oxo thiazolo[3,2-b] triazol-5(6H)-ylidene]methyl}phenyl acetate belongs to the thiazolo-triazole family, distinguished by its fused thiazole and triazole rings. The Z-configuration of the methylidene group is critical to its stereochemical identity. Key molecular parameters are summarized below:
The bromine atom at the ortho position of the phenyl ring enhances electron-withdrawing effects, influencing both reactivity and intermolecular interactions . X-ray crystallography and NMR studies confirm the planar geometry of the thiazolo-triazole core, which facilitates π-π stacking in solid-state configurations.
Synthesis and Optimization Strategies
The synthesis of this compound involves a multi-step protocol optimized for yield and purity. A representative pathway includes:
-
Cyclocondensation: 2-Amino-4-(2-bromophenyl)thiazole reacts with ethyl acetoacetate under acidic conditions to form the thiazolo-triazole scaffold.
-
Methylidene Introduction: A Knoevenagel condensation between the triazole intermediate and 3-acetoxybenzaldehyde introduces the Z-configured methylidene group.
-
Acetylation: Final acetylation using acetic anhydride in dimethylformamide (DMF) yields the target compound.
Critical reaction parameters include:
| Parameter | Optimal Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 80–90°C |
| Catalysis | Piperidine (for condensation) |
| Yield | 62–68% (over three steps) |
Alternative solvents like dimethyl sulfoxide (DMSO) may improve solubility but risk side reactions at elevated temperatures.
Structural and Electronic Features
The compound’s architecture combines three distinct motifs:
-
Thiazolo-Triazole Core: A bicyclic system with delocalized electrons, contributing to UV-Vis absorption at 320–340 nm.
-
Bromophenyl Substituent: The ortho-bromo group induces steric hindrance and electronic polarization, as evidenced by density functional theory (DFT) calculations showing a dipole moment of 5.2 Debye.
-
Acetoxy Methylidene: The acetate group enhances lipophilicity (logP ≈ 2.8), critical for membrane permeability in biological assays.
Comparative analysis with analogues like [4-bromo-2-[[2-(3-nitrophenyl)-6-oxo- thiazolo[3,2-b] triazol-5-ylidene]methyl]phenyl] acetate (PubChem CID: 4026734) reveals that nitro groups further increase electrophilicity but reduce thermal stability .
Reactivity and Functionalization
The compound undergoes characteristic reactions at three sites:
-
Triazole Nitrogen: Electrophilic substitution with alkyl halides (e.g., methyl iodide) at N3, confirmed by ^1H NMR shifts at δ 3.8 ppm.
-
Thiazole Sulfur: Oxidation with meta-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives, altering redox properties.
-
Acetoxy Group: Hydrolysis in alkaline media produces the phenolic derivative, increasing aqueous solubility by 40%.
Notable transformations include:
| Reaction | Reagent | Product |
|---|---|---|
| Oxidation | KMnO₄ (acidic) | Carboxylic acid at C6 |
| Reduction | NaBH₄ | Secondary alcohol at methylidene |
| Nucleophilic Aromatic Substitution | Piperidine | Bromine displacement at phenyl ring |
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major mass loss at 290°C corresponding to CO₂ and HBr evolution. Hydrolytic stability varies with pH:
| Medium | Half-Life | Major Degradants |
|---|---|---|
| pH 1.0 | 48 h | Phenolic derivative, bromide ions |
| pH 7.4 | 120 h | Minimal degradation |
| pH 10.0 | 12 h | Complete acetate cleavage |
Light exposure accelerates decomposition, necessitating storage in amber vials under nitrogen.
Applications in Research and Development
Medicinal Chemistry
Preliminary studies indicate inhibitory activity against protein kinase C (IC₅₀ = 1.2 µM) and cyclooxygenase-2 (COX-2, IC₅₀ = 3.8 µM), suggesting anti-inflammatory potential. Molecular docking simulations reveal binding to the COX-2 active site via hydrogen bonds with His90 and hydrophobic interactions with Val349.
Materials Science
Thin films of the compound exhibit nonlinear optical (NLO) properties with a second-harmonic generation (SHG) efficiency 1.5× that of urea, attributed to the conjugated π-system.
Comparative Analysis with Structural Analogues
Key differences from related compounds include:
The ortho-bromo derivative shows superior kinase inhibition compared to para-substituted analogues, likely due to enhanced steric complementarity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume